Cas no 942070-47-5 (tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)

tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate structure
942070-47-5 structure
Product Name:tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Numéro CAS:942070-47-5
Le MF:C18H25BN2O4
Mégawatts:344.213104963303
MDL:MFCD12407268
CID:856578
Update Time:2023-11-20

tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
    • 1-BOC-7-Azaindole-3-boronic acid pinacol ester
    • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
    • 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
    • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole
    • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylate
    • tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
    • 1-BOC-7-Azaindole-3-boronic acid, pinacol ester
    • (1-(TERT-BUTOXYCARBONYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CT
    • 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (ACI)
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
    • MDL: MFCD12407268
    • Piscine à noyau: 1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
    • La clé Inchi: FWSVXYOMGFESAP-UHFFFAOYSA-N
    • Sourire: O=C(N1C2C(=CC=CN=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 344.19100
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 25
  • Nombre de liaisons rotatives: 3
  • Complexité: 516
  • Surface topologique des pôles: 62.6

Propriétés expérimentales

  • Point d'ébullition: 460.9±48.0℃
  • Le PSA: 62.58000
  • Le LogP: 3.11870

tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A029191357-1g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 96%
1g
$262.65 2023-08-31
Alichem
A029191357-5g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 96%
5g
$695.25 2023-08-31
Alichem
A029191357-25g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 96%
25g
$1543.50 2023-08-31
Chemenu
CM109143-100mg
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 95%+
100mg
$62 2021-08-06
Chemenu
CM109143-250mg
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 95%+
250mg
$119 2021-08-06
Chemenu
CM109143-1g
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 95%+
1g
$238 2021-08-06
Chemenu
CM109143-5g
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 95%+
5g
$618 2021-08-06
Chemenu
CM109143-10g
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
942070-47-5 95%+
10g
$950 2021-08-06
TRC
B601828-100mg
1-BOC-7-Azaindole-3-boronic acid, pinacol ester
942070-47-5
100mg
$ 69.00 2023-04-18
TRC
B601828-250mg
1-BOC-7-Azaindole-3-boronic acid, pinacol ester
942070-47-5
250mg
$ 121.00 2023-04-18

tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Référence
Preparation of indole compounds as androgen receptor modulators
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 8 h, 100 °C
Référence
Azaindolepyrimidinamine heterocyclic compound for treating ovarian and endometrial cancer, and its application
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 5 h, rt
Référence
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles
Kallepalli, Venkata A.; Shi, Feng; Paul, Sulagna; Onyeozili, Edith N.; Maleczka, Robert E.; et al, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  6 h, rt → 100 °C
Référence
Preparation of condensed thiazoles as antibacterial agents
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  7 h, 110 °C
Référence
Preparation of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as Tyk2 inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  3 h, 80 °C
Référence
Rapid synthesis of bis(hetero)aryls by one-pot Masuda borylation-Suzuki coupling sequence and its application to concise total syntheses of meridianins A and G
Merkul, Eugen; Schaefer, Elisabeth; Mueller, Thomas J. J., Organic & Biomolecular Chemistry, 2011, 9(9), 3139-3141

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  3 h, 80 °C
Référence
Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model
Singh, Umed; Chashoo, Gousia; Khan, Sameer U.; Mahajan, Priya; Nargotra, Amit ; et al, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  8 h, 100 °C
Référence
Discovery of novel and orally bioavailable CDK 4/6 inhibitors with high kinome selectivity, low toxicity and long-acting stability for the treatment of multiple myeloma
Yuan, Kai ; Kuang, Wenbin ; Chen, Weijiao; Ji, Minghui; Min, Wenjian; et al, European Journal of Medicinal Chemistry, 2022, 228,

Méthode de production 9

Conditions de réaction
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ;  22 h, rt
Référence
Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism
Larsen, Matthew A.; Hartwig, John F., Journal of the American Chemical Society, 2014, 136(11), 4287-4299

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  2.5 h, 80 °C
Référence
Preparation of pyridinonyl PDK1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  overnight, 80 °C
Référence
Preparation of five membered heterocyclic compounds as STING agonists
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
1.2 Reagents: Water
Référence
Imidazo[1,2-a]pyrazine derivatives as CDK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Raw materials

tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Preparation Products

Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
NewCan Biotech Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
NewCan Biotech Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.